(1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine, also known as (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is a chiral compound with significant implications in pharmaceutical chemistry. It is primarily recognized as an intermediate in the synthesis of ticagrelor, a medication used to prevent thrombotic events. This compound is characterized by its unique cyclopropane structure, which contributes to its biological activity and selectivity as a reversible P2Y12 receptor antagonist.
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine belongs to the class of cyclopropylamines. This classification highlights its structural characteristics and potential applications in medicinal chemistry, particularly in the development of antiplatelet agents.
The synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine involves several key steps:
A notable synthetic route includes the use of dichloro(p-cymene)ruthenium(II) dimer and ethyl diazoacetate, followed by hydrolysis and acylation steps to yield the desired amine .
The synthesis typically employs techniques such as chromatography for purification and spectroscopic methods (NMR, MS) for characterization of the final product. Reaction conditions must be optimized to achieve high yields and purity levels.
The molecular formula for (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine is , with a molecular weight of approximately 205.63 g/mol. The compound features a cyclopropane ring attached to a difluorophenyl group.
This data illustrates the compound's structural complexity and highlights its stereochemistry .
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine participates in various chemical reactions that are critical for its application in drug synthesis:
The reactivity of this compound can be influenced by factors such as steric hindrance from the cyclopropane ring and electronic effects from the fluorine substituents on the phenyl group .
As an intermediate in ticagrelor synthesis, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine functions by inhibiting platelet aggregation through reversible antagonism at P2Y12 receptors. This mechanism is crucial for preventing thrombus formation in patients with acute coronary syndromes.
Studies indicate that ticagrelor and its precursors exhibit high specificity for P2Y12 receptors compared to other adenosine diphosphate receptors, which underscores the importance of precise structural features provided by compounds like (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine .
The compound typically appears as a white to off-white powder. Its solubility and stability are critical parameters that influence its handling and storage conditions.
Key chemical properties include:
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine serves primarily as an intermediate in pharmaceutical research and development. Its most notable application is in the synthesis of ticagrelor, which is widely used in clinical settings for managing cardiovascular diseases. Additionally, it may have potential applications in developing other therapeutic agents targeting platelet function and thrombus formation .
CAS No.:
CAS No.: 85137-47-9
CAS No.:
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7